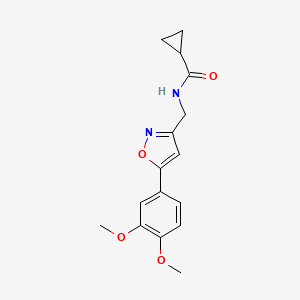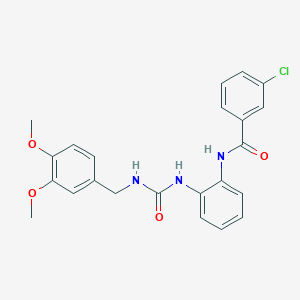![molecular formula C20H14FNO6 B2490690 N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-46-0](/img/structure/B2490690.png)
N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic chemicals characterized by complex molecular frameworks. These compounds often exhibit a wide range of biological activities and chemical properties, making them of interest in fields such as medicinal chemistry and materials science. The synthesis and analysis of such compounds involve advanced organic synthesis techniques, structural characterization methods, and computational studies to understand their properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, employing strategies like condensation, cycloaddition, and nucleophilic substitution. For example, the synthesis of pyrazole derivatives involves elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies to confirm the structure (Kumara et al., 2018). These processes highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
X-ray crystallography is a pivotal method for determining the molecular structure, revealing intricate details like dihedral angles, conformation, and supramolecular assembly (Kumara et al., 2018). Computational methods, such as DFT calculations, complement these experimental techniques by predicting electronic structures, molecular geometries, and interaction energies, offering insights into the molecular properties and reactivity of the compounds.
Chemical Reactions and Properties
The compound's reactivity can be explored through its involvement in various chemical reactions, such as the formation of amides or the cyclization processes to yield pyrazolines or pyrimidines, indicating a versatile chemistry that can be tailored for specific applications. The presence of functional groups like the fluoroaryl moiety influences its chemical behavior, making it a candidate for further functionalization or as a key intermediate in organic synthesis (Eleev et al., 2015).
Applications De Recherche Scientifique
Anticholinesterase Activity
A study by Ghanei-Nasab et al. (2016) focused on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety. These compounds, including those with benzyloxy moieties on the coumarin scaffold, showed significant activity towards acetylcholinesterase (AChE). Specifically, the introduction of a 7-(4-fluorobenzyl)oxy moiety significantly improved anti-AChE activity, indicating potential applications in treating conditions like Alzheimer's disease Ghanei-Nasab et al., 2016.
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents Palkar et al., 2017.
Fluorocontaining Derivatives
A study by Eleev et al. (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, involving reactions with various amines to form substituted amides, demonstrating the versatility of fluorocontaining compounds in synthesizing biologically active molecules Eleev et al., 2015.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO6/c21-13-3-1-12(2-4-13)9-25-19-10-26-18(8-15(19)23)20(24)22-14-5-6-16-17(7-14)28-11-27-16/h1-8,10H,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAYQYEEYHFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

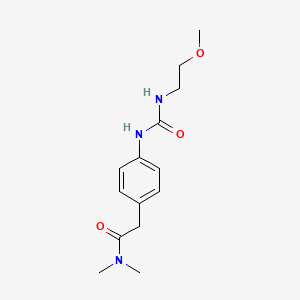

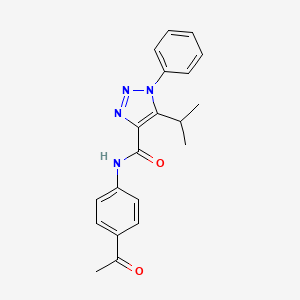

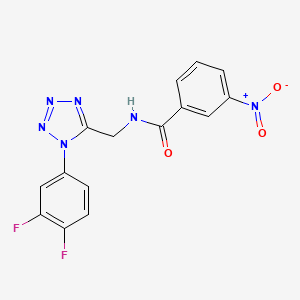
![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)
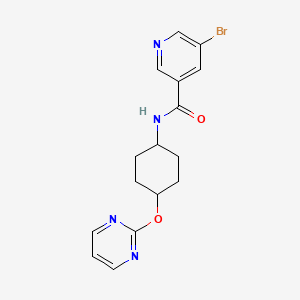
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
